molecular formula C12H14O2 B13817869 1-phenylbut-3-enyl Acetate CAS No. 2833-34-3

1-phenylbut-3-enyl Acetate

Cat. No.: B13817869
CAS No.: 2833-34-3
M. Wt: 190.24 g/mol
InChI Key: WBXXWMXZAMOOGM-UHFFFAOYSA-N
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Description

1-Phenylbut-3-enyl acetate, also known as 3-phenyl-3-buten-1-yl acetate, is an organic compound with the molecular formula C12H14O2. It is an ester derived from the reaction of 1-phenylbut-3-en-1-ol with acetic acid. This compound is known for its pleasant floral aroma and is often used in the fragrance industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Phenylbut-3-enyl acetate can be synthesized through the esterification of 1-phenylbut-3-en-1-ol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a consistent and high yield of the desired ester .

Chemical Reactions Analysis

Types of Reactions

1-Phenylbut-3-enyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Phenylbut-3-enyl acetate has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the fragrance industry for its pleasant aroma.

Mechanism of Action

The mechanism of action of 1-phenylbut-3-enyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acetic acid. This hydrolysis can be catalyzed by enzymes such as esterases. The released alcohol can then participate in further biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenylbut-3-enyl acetate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its phenylbutenyl group provides a unique aromatic profile, making it valuable in the fragrance industry .

Properties

CAS No.

2833-34-3

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

1-phenylbut-3-enyl acetate

InChI

InChI=1S/C12H14O2/c1-3-7-12(14-10(2)13)11-8-5-4-6-9-11/h3-6,8-9,12H,1,7H2,2H3

InChI Key

WBXXWMXZAMOOGM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC(CC=C)C1=CC=CC=C1

Origin of Product

United States

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